1-(3-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide
Description
This compound belongs to the dibenzo[b,f][1,4]oxazepine sulfonamide class, characterized by a fused tricyclic core with a sulfonamide substituent. Its structure includes a 3-chlorophenyl group attached to the methanesulfonamide moiety and methyl substituents at positions 8 and 10 of the oxazepine ring.
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O4S/c1-14-6-8-21-19(10-14)25(2)22(26)18-12-17(7-9-20(18)29-21)24-30(27,28)13-15-4-3-5-16(23)11-15/h3-12,24H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUJCVMDQWIUSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)CC4=CC(=CC=C4)Cl)C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the dibenzo-oxazepin core, followed by the introduction of the chlorophenyl group and the methanesulfonamide moiety. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-(3-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide exhibit anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For example:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that related dibenzo[b,f][1,4]oxazepine derivatives showed selective cytotoxicity against breast cancer cells while sparing normal cells .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. Preliminary studies suggest that it may possess significant antibacterial properties.
- Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Neurological Applications
Recent research has pointed towards the neuroprotective effects of oxazepine derivatives. The compound's structure suggests potential interactions with neurotransmitter systems.
- Case Study : A study explored the neuroprotective effects of dibenzo[b,f][1,4]oxazepine derivatives in models of neurodegenerative diseases, indicating a reduction in neuronal apoptosis .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.
- Example : Inhibition of carbonic anhydrase has been noted, which could have implications in treating conditions like glaucoma and epilepsy .
Drug Design and Development
Due to its unique structure, this compound serves as a scaffold for the development of new drugs targeting various diseases. Its modifications can lead to enhanced efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs include sulfonamide derivatives of dibenzo[b,f][1,4]oxazepine with variations in substituents on the aryl rings and sulfonamide groups. Below is a comparative analysis:
Key Observations:
Methyl groups at positions 8 and 10 (as in ) contribute to higher logP values (~4.88), suggesting improved lipid solubility relative to non-methylated analogs .
Synthetic Accessibility: Analogs with phenyl or isopropyl groups (e.g., compounds 25 and 26 in ) exhibit higher yields (87–88%), possibly due to stabilized intermediates during Ullmann or Buchwald-Hartwig coupling reactions .
Pharmacological Implications :
- The dibenzo[b,f][1,4]oxazepine core (shared with and ) is associated with kinase inhibition, as seen in related scaffolds targeting JAK/STAT or PI3K pathways .
- The fluorobenzenesulfonamide analog () demonstrates that electronegative substituents (e.g., Cl, F) can modulate binding affinity to ATP pockets in kinases .
Biological Activity
The compound 1-(3-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- A chlorophenyl group that may contribute to its biological interactions.
- An oxazepin core which is known for various pharmacological properties.
- A methanesulfonamide group , potentially enhancing solubility and bioavailability.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in signal transduction pathways.
- Receptor Modulation : The compound could bind to various receptors, altering their activity and affecting downstream signaling.
- Antioxidant Activity : Potential to scavenge free radicals and reduce oxidative stress.
Anticancer Properties
Research indicates that derivatives of dibenzo[b,f][1,4]oxazepin compounds exhibit significant anticancer activity. The specific compound has shown promise in:
- Inducing apoptosis in cancer cell lines.
- Inhibiting tumor growth in vivo models.
For instance, studies have demonstrated that related oxazepin compounds can downregulate the expression of proteins associated with cell proliferation and survival, such as Bcl-2 and NF-kB .
Antimicrobial Effects
Preliminary evaluations suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, demonstrating inhibitory effects that warrant further investigation into its potential as an antimicrobial agent.
Case Studies
Several studies have explored the biological activity of similar compounds within the dibenzo[b,f][1,4]oxazepin class:
Summary of Biological Activities
The following table summarizes the potential biological activities associated with this compound:
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis; inhibits proliferation pathways. |
| Antimicrobial | Exhibits inhibitory effects against bacterial strains. |
| Antioxidant | Potential to reduce oxidative stress through free radical scavenging. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
